molecular formula C8H12O2 B8735313 3-allyltetrahydro-4H-pyran-4-one

3-allyltetrahydro-4H-pyran-4-one

Cat. No. B8735313
M. Wt: 140.18 g/mol
InChI Key: GEOHWSMCDGMMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829196B2

Procedure details

A mixture of tetrahydro-4H-pyran-4-one (6-1) (5.17 g, 51.7 mmol), prop-2-en-1-ol (1.00 g, 17.2 mmol), allylPalladium Chloride dimer (0.157 g, 0.430 mmol), Xantphos (0.498 g, 0.861 mmol), and DL-proline (0.595 g, 5.17 mmol) in DMSO (35 mL) was degassed (2×pump/N2) and heated to 70° C. overnight. The mixture was cooled to rt and partitioned between water and Et2O. Extracted with Et2O. The combined organics were washed with 1:1 brine:water, dried (anhd. Na2SO4), filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 5.70-5.80 (m, 1H), 5.01-5.09 (m, 2H), 4.13-4.22 (m, 2H), 3.72-3.79 (m, 1H), 3.43 (t, 1H, J=11.2 Hz), 2.52-2.66 (m, 3H), 2.39-2.47 (m, 1H), 1.99-2.07 (m, 1H).
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.498 g
Type
reactant
Reaction Step One
Name
DL-proline
Quantity
0.595 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.157 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[CH2:8](O)[CH:9]=[CH2:10].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.N1CCCC1C(O)=O>CS(C)=O.[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]>[CH2:10]([CH:3]1[C:4](=[O:7])[CH2:5][CH2:6][O:1][CH2:2]1)[CH:9]=[CH2:8] |f:5.6.7.8|

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
1 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0.498 g
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
DL-proline
Quantity
0.595 g
Type
reactant
Smiles
N1C(C(=O)O)CCC1
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.157 g
Type
catalyst
Smiles
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed (2×pump/N2)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
partitioned between water and Et2O
EXTRACTION
Type
EXTRACTION
Details
Extracted with Et2O
WASH
Type
WASH
Details
The combined organics were washed with 1:1 brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried (anhd. Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1COCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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